molecular formula C8H11BrClN3 B2938997 5-Bromo-2-(pyrrolidin-2-yl)pyrimidine hydrochloride CAS No. 1346537-33-4

5-Bromo-2-(pyrrolidin-2-yl)pyrimidine hydrochloride

Cat. No.: B2938997
CAS No.: 1346537-33-4
M. Wt: 264.55
InChI Key: ACYFEUCHYFCWEM-UHFFFAOYSA-N
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Description

5-Bromo-2-(pyrrolidin-2-yl)pyrimidine hydrochloride: is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in medicinal chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(pyrrolidin-2-yl)pyrimidine hydrochloride typically involves the following steps:

    Pyrrolidine Substitution: The brominated pyrimidine is then reacted with pyrrolidine under basic conditions to introduce the pyrrolidine ring at the 2-position of the pyrimidine ring.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-2-(pyrrolidin-2-yl)pyrimidine hydrochloride can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

    Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions to form various substituted pyrimidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative.

Scientific Research Applications

Chemistry:

    Building Block: It serves as a building block for the synthesis of more complex pyrimidine derivatives.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: Its derivatives could be explored for potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.

Industry:

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(pyrrolidin-2-yl)pyrimidine hydrochloride would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, while the bromine atom and pyrrolidine ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

  • 5-Bromo-2-(pyrrolidin-1-yl)pyridine
  • 5-Bromo-2-iodopyrimidine
  • 5-Bromo-2-(piperidin-1-yl)pyrimidine

Comparison:

  • 5-Bromo-2-(pyrrolidin-2-yl)pyrimidine hydrochloride is unique due to the specific positioning of the pyrrolidine ring, which can influence its chemical reactivity and biological activity.
  • 5-Bromo-2-(pyrrolidin-1-yl)pyridine and 5-Bromo-2-(piperidin-1-yl)pyrimidine have similar structures but differ in the ring size and nitrogen positioning, which can affect their pharmacological profiles.
  • 5-Bromo-2-iodopyrimidine contains an iodine atom instead of a pyrrolidine ring, making it more suitable for certain types of cross-coupling reactions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-bromo-2-pyrrolidin-2-ylpyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3.ClH/c9-6-4-11-8(12-5-6)7-2-1-3-10-7;/h4-5,7,10H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYFEUCHYFCWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=C(C=N2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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